1-(Octan-2-yl)-1,4-diazepane
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Overview
Description
“1-(Octan-2-yl)-1,4-diazepane” suggests a compound that contains an octan-2-yl group (an eight-carbon chain with a functional group at the second carbon) and a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at the 1 and 4 positions) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1,4-diazepane derivative with an octan-2-yl derivative . The exact methods would depend on the specific structures of the starting materials and the desired compound.Molecular Structure Analysis
The molecular structure would consist of a seven-membered 1,4-diazepane ring attached to an eight-carbon chain at one of the nitrogen atoms . The exact structure would depend on the locations of any other functional groups.Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its exact structure. The 1,4-diazepane ring could potentially undergo reactions at the nitrogen atoms, and the octan-2-yl group could potentially undergo reactions at the functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors that could influence its properties include the nature of the functional group on the octan-2-yl chain and the presence of any other functional groups .Mechanism of Action
ODD is a diazepane compound and is believed to act as a ligand, binding to specific receptors in the body. It is thought to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release and is believed to be involved in the regulation of anxiety and other neurological disorders. ODD is also believed to interact with other receptors, such as the serotonin receptor, and to modulate the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
ODD has been reported to have a variety of biochemical and physiological effects. In animal studies, ODD has been shown to have anxiolytic, antidepressant, anticonvulsant, and sedative effects. ODD has also been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. ODD has been reported to have an inhibitory effect on the enzyme CYP2D6, which is involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
ODD has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is soluble in organic solvents. It is also stable, non-toxic, and has a low melting point, making it ideal for use in a variety of laboratory experiments. The main limitation of ODD for laboratory experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of possible future directions for ODD. It could be used to further study the mechanism of action of drugs and the physiological effects of drugs. It could also be used to study the structure-activity relationships of other diazepane compounds. ODD could be used to study the effects of drugs on enzymes and to develop new drugs with improved pharmacological properties. ODD could also be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders. Finally, ODD could be used to study the effects of drugs on the immune system and to develop new drugs for the treatment of immune-related disorders.
Synthesis Methods
ODD can be synthesized in a two-step process. The first step involves the reaction of 1-bromooctane with 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a base such as sodium hydroxide. This reaction produces 1-(octan-2-yl)-1,4-diazabicyclo[2.2.2]octane, which is then reacted with aqueous hydrochloric acid to yield ODD. ODD can also be synthesized from 1-octanol and 1,4-dibromobutane in the presence of a base such as potassium hydroxide.
Scientific Research Applications
ODD is used in a variety of scientific research applications, including drug synthesis, the study of drug metabolism, and the study of enzyme-catalyzed reactions. It is also used as a building block for the synthesis of other compounds, such as polymers and surfactants. ODD is also used in the synthesis of peptides, which are important in the study of protein-protein interactions.
Safety and Hazards
properties
IUPAC Name |
1-octan-2-yl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-3-4-5-6-8-13(2)15-11-7-9-14-10-12-15/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQOQOJALPXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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